Frenolicin (A) vs. Frenolicin B: Antimalarial Potency Differential
Frenolicin (frenolicin A, CAS 10023-07-1) exhibits significantly lower antimalarial potency compared to its lactone analog frenolicin B. In a direct head-to-head comparison against Plasmodium falciparum, frenolicin A demonstrated an IC50 of 17.4 μM, whereas frenolicin B achieved an IC50 of 1.37 μM [1]. The difference between the two compounds is approximately 12.7-fold, a magnitude that highlights the functional impact of the γ-lactone structural feature in frenolicin B for antiparasitic activity.
| Evidence Dimension | Antimalarial activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 17.4 μM |
| Comparator Or Baseline | Frenolicin B: IC50 = 1.37 μM |
| Quantified Difference | Frenolicin A is 12.7-fold less potent than frenolicin B |
| Conditions | In vitro assay against Plasmodium falciparum; exact strain and assay methodology not specified in available abstract |
Why This Matters
For antimalarial research programs, this quantitative difference is critical: frenolicin B is 12.7× more potent, meaning researchers seeking a tool compound for antimalarial target validation should specifically procure frenolicin B, while frenolicin A may be appropriate for SAR studies requiring the less potent scaffold.
- [1] Supong K, et al. Frenolicins H and I from the caterpillar-associated Streptomyces sp. TBRC17107. Nat Prod Res. 2024;38(21):3773-3782. doi:10.1080/14786419.2023.2263902. View Source
